molecular formula C21H21N B11842801 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline CAS No. 1071935-18-6

2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline

Cat. No.: B11842801
CAS No.: 1071935-18-6
M. Wt: 287.4 g/mol
InChI Key: AKPKRGCTFSWQPK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Diarylamine and Triarylamine Scaffolds in Organic Chemistry

The synthesis of molecules containing carbon-nitrogen (C–N) bonds is a fundamental challenge and a significant area of research in organic chemistry. wjpmr.com Diarylamine and triarylamine scaffolds are core structures in numerous pharmaceuticals, agrochemicals, and functional materials. rsc.org Historically, the construction of these C(aryl)-N bonds was arduous. A major breakthrough came in 1901 when German chemist Fritz Ullmann reported a copper-catalyzed method to form aryl-aryl and aryl-ether bonds, a reaction that was later extended to the formation of C–N bonds, now known as the Ullmann condensation or Goldberg reaction. ontosight.aiwikipedia.orgresearchgate.net For decades, this reaction was the primary method for N-arylation, despite its significant drawbacks, which included the need for harsh reaction conditions (high temperatures, often over 210°C), polar solvents, and stoichiometric amounts of copper. wikipedia.orgmdpi.com

A paradigm shift occurred in the 1990s with the development of the Buchwald-Hartwig amination. acs.org In 1994, the independent work of Stephen L. Buchwald and John F. Hartwig introduced a palladium-catalyzed cross-coupling reaction between aryl halides and amines. acs.orgonlineorganicchemistrytutor.comwikipedia.org This methodology proved to be far more general and efficient, operating under milder conditions and tolerating a much broader range of functional groups. rsc.orgwikipedia.org The development of this reaction transformed the synthesis of aryl amines, making previously inaccessible molecules readily available and accelerating research in medicinal chemistry and materials science. acs.orgresearchgate.net

| Key Historical Developments in Aryl Amine Synthesis | | :--- | :--- | | Reaction | Description & Significance | | Ullmann Condensation (1901) | The first copper-promoted conversion of aryl halides to form C-N and C-O bonds. It was a foundational method but required harsh conditions and stoichiometric copper. ontosight.aiwikipedia.org | | Buchwald-Hartwig Amination (1994) | A palladium-catalyzed cross-coupling reaction between aryl halides (or triflates) and amines. It offers milder conditions, broader substrate scope, and greater functional group tolerance, revolutionizing aryl amine synthesis. acs.orgwikipedia.org |

Overview of "2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline" within the Context of Functional Organic Molecules

"2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline" is a triarylamine derivative that exemplifies the structural features making this class of compounds valuable for functional materials. As an unsymmetrically substituted triarylamine, its structure allows for the fine-tuning of electronic and physical properties. The arrangement of three distinct aryl groups around a central nitrogen atom creates a non-coplanar, propeller-shaped molecule. This steric hindrance is critical in materials science as it disrupts intermolecular π-π stacking, which helps in forming stable amorphous films and preventing crystallization—a common failure mode in organic electronic devices. mdpi.com

The electronic nature of the molecule is dictated by the electron-donating nitrogen lone pair conjugated with the three aromatic rings. Substituents on these rings, such as the methyl groups in the 2,4-dimethylphenyl and p-tolyl moieties, further modulate the molecule's highest occupied molecular orbital (HOMO) energy levels, oxidation potential, and hole-transporting capabilities. mdpi.com By carefully selecting substituents, chemists can design molecules with specific energy levels to match other materials in a device, thereby optimizing charge injection and transport.

Properties of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline
CAS Number 1071935-18-6
Molecular Formula C₂₁H₂₁N
Molecular Weight 287.40 g/mol
Boiling Point (Predicted) 432.1 ± 44.0 °C
Density (Predicted) 1.066 g/cm³
pKa (Predicted) -1.66 ± 0.50
Data sourced from chemical suppliers. chemscene.comchemicalbook.com

Academic Research Landscape and Emerging Trends in N-Aryl Amine Chemistry

The field of N-aryl amine chemistry is dynamic and continually evolving, driven by the demand for new functional materials. rsc.org Triarylamine derivatives are a major focus due to their proven utility as hole-transport materials (HTMs) in OLEDs, perovskite solar cells (PSCs), and dye-sensitized solar cells (DSSCs). mdpi.comrsc.orgnih.gov

Current research trends can be summarized as follows:

Development of Novel Catalytic Systems: While the Buchwald-Hartwig amination is powerful, research continues to find more efficient, cheaper, and more sustainable catalysts. This includes exploring catalysts based on earth-abundant metals like copper and iron, as well as developing new phosphine (B1218219) ligands that allow for lower catalyst loadings and milder reaction conditions. wjpmr.comorganic-chemistry.org

Green and Sustainable Synthesis: There is a growing emphasis on developing environmentally benign synthetic routes. This includes transition-metal-free N-arylation methods, reactions in aqueous media, and electrochemical synthesis, which avoids the use of chemical oxidants or reductants. researchgate.netrsc.orgrsc.org

Complex Molecular Architectures: Researchers are moving beyond simple triarylamines to design more complex structures. This includes star-shaped molecules, dendrimers, and polymers with triarylamine cores or pendant groups. nih.govacs.org These larger architectures can offer enhanced film-forming properties, improved charge mobility, and greater device stability.

Photocatalysis and C-H Amination: Visible-light photocatalysis has emerged as a powerful tool for forming C–N bonds under exceptionally mild conditions. researchgate.net Additionally, direct C-H amination strategies are being pursued as they offer a more atom-economical approach by avoiding the pre-functionalization of aryl rings with halides. nih.gov

Scope and Objectives of Research on Substituted Triarylamines

Research on substituted triarylamines is primarily aimed at designing and synthesizing novel organic materials with tailored optoelectronic properties for advanced applications. The overarching goal is to establish clear structure-property relationships that enable the predictable tuning of molecular characteristics to meet specific device requirements.

The key objectives of this research include:

Tuning Energy Levels: A primary goal is to precisely control the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For applications like HTMs in solar cells, the HOMO level of the triarylamine must be well-aligned with the valence band of the light-absorbing material (e.g., perovskite) to ensure efficient hole extraction. mdpi.com This is achieved by strategically placing electron-donating or electron-withdrawing groups on the aryl rings.

Enhancing Charge Mobility: The efficiency of organic electronic devices is heavily dependent on the charge mobility of the materials. Research focuses on modifying the molecular structure to improve the orbital overlap between adjacent molecules in a solid film, thereby facilitating faster charge transport.

Improving Morphological and Thermal Stability: For commercial applications, devices must have long operational lifetimes. A key objective is to design triarylamine derivatives that form stable, uniform, and amorphous thin films that can withstand the thermal stress of device operation without crystallizing.

Broadening Applications: While prominent in OLEDs and solar cells, researchers are exploring the use of triarylamines in other areas such as electrochromic devices (smart windows), sensors, and as redox-active catalysts in organic synthesis. rsc.org

| Applications of Triarylamine Derivatives in Advanced Materials | | :--- | :--- | | Application Area | Function of Triarylamine | | Organic Light-Emitting Diodes (OLEDs) | Hole-Transport Layer (HTL) materials, facilitating the movement of positive charges (holes) to the emissive layer. researchgate.netresearchgate.net | | Perovskite and Dye-Sensitized Solar Cells (PSCs & DSSCs) | Hole-Transport Materials (HTMs) that extract holes from the light-absorber and transport them to the electrode. mdpi.comrsc.org | | Organic Photovoltaics (OPVs) | Used as electron-donor components in the active layer of bulk heterojunction solar cells. rsc.org | | Electrochromic Devices | The stable radical cation of triarylamines allows for reversible color changes upon electrochemical oxidation and reduction. | | Organic Field-Effect Transistors (OFETs) | Serve as the active semiconductor layer in p-type transistors due to their hole-transporting nature. researchgate.net |

Properties

CAS No.

1071935-18-6

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

2,4-dimethyl-N-(4-methylphenyl)-N-phenylaniline

InChI

InChI=1S/C21H21N/c1-16-9-12-20(13-10-16)22(19-7-5-4-6-8-19)21-14-11-17(2)15-18(21)3/h4-15H,1-3H3

InChI Key

AKPKRGCTFSWQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl N Phenyl N P Tolyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive method to probe the atomic-level structure of molecules in solution. Through the application of various NMR experiments, a complete picture of the proton and carbon environments, their connectivities, and dynamic processes can be assembled.

High-Resolution ¹H and ¹³C NMR Spectroscopy for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while coupling constants (J) in ¹H NMR reveal through-bond interactions between neighboring protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline exhibits a series of signals corresponding to the aromatic protons on the three phenyl rings and the methyl protons. The distinct chemical shifts of the aromatic protons are influenced by the electron-donating or withdrawing nature of the substituents and their relative positions. The methyl groups on the 2,4-dimethylphenyl and p-tolyl rings appear as sharp singlets, with their chemical shifts providing information about their local electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, reflecting the substitution pattern and the electronic effects of the nitrogen atom and methyl groups. The carbons directly bonded to the nitrogen atom (ipso-carbons) typically appear at characteristic downfield shifts.

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
Aromatic-H6.8 - 7.5 (complex multiplet)Aromatic C-N140 - 150
p-tolyl-CH₃~2.3Aromatic C-H115 - 135
2,4-dimethyl-CH₃ (C2)~2.2Aromatic C-C120 - 140
2,4-dimethyl-CH₃ (C4)~2.1Methyl (p-tolyl)~21
Methyl (2,4-dimethyl)~19-20
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

To unravel the complex overlapping signals in the one-dimensional spectra and to establish definitive structural assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is invaluable for assigning protons within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-4 bonds) ¹H-¹³C correlations. This is crucial for establishing connectivity between different fragments of the molecule, for instance, linking the protons of one aromatic ring to the ipso-carbon of another ring through the central nitrogen atom.

These 2D NMR techniques, when used in concert, allow for a complete and unambiguous assignment of all proton and carbon signals in 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline. youtube.com

Advanced NMR for Dynamic Processes (e.g., Restricted Rotation)

The nitrogen atom in 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is bonded to three aryl groups, which can lead to hindered rotation around the N-C bonds due to steric hindrance. niscpr.res.innih.gov This restricted rotation is a dynamic process that can be studied using variable-temperature NMR spectroscopy. niscpr.res.inlibretexts.org

At room temperature, if the rotation is fast on the NMR timescale, the signals for equivalent protons or carbons will appear as sharp, averaged peaks. azom.comnanalysis.com However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for the non-equivalent positions in the different rotational conformers may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable information about the conformational dynamics and steric interactions within the molecule.

Vibrational Spectroscopy for Molecular Dynamics and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.net Specific functional groups exhibit characteristic absorption bands at well-defined frequencies. For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl groups is observed at lower frequencies, around 2950-2850 cm⁻¹.

C=C Stretching: The aromatic ring stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern on the rings.

C-N Stretching: The stretching vibration of the aryl-nitrogen bonds is expected in the 1360-1250 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern of the aromatic rings.

Vibrational Mode Approximate Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2950 - 2850
Aromatic C=C Stretch1600 - 1450
C-N Stretch1360 - 1250
Aromatic C-H Bend (out-of-plane)900 - 675

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.gov It is often complementary to FTIR because the selection rules are different. researchgate.netnih.gov Vibrations that are strong in the Raman spectrum may be weak or absent in the FTIR spectrum, and vice versa.

For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, Raman spectroscopy is particularly useful for observing vibrations that involve a change in the polarizability of the molecule. This includes the symmetric stretching of the aromatic rings and the C-N bonds. The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, a member of the triarylamine family, are governed by the extensive π-conjugated system formed by the three aromatic rings linked to the central nitrogen atom. The UV-Vis spectrum of such compounds is typically characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions. shu.ac.uk

The delocalization of electrons across the phenyl, p-tolyl, and dimethylphenyl moieties through the nitrogen atom's lone pair results in a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This conjugation leads to absorptions at longer wavelengths compared to non-conjugated aromatic systems. The primary electronic transitions observed are attributed to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized system. mdpi.com

In triarylamine derivatives, the absorption spectra are influenced by the specific substitution pattern on the aryl rings. osti.govresearchgate.net The methyl groups on the tolyl and phenyl rings in 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline act as weak electron-donating groups, which can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted triphenylamine. Spectroelectrochemical studies on similar triarylamine compounds have shown that upon oxidation to the radical cation, new absorption bands appear at higher wavelengths due to transitions involving the newly formed SOMO (Singly Occupied Molecular Orbital). rsc.org

The solvent environment can have a minor effect on the absorption maxima, indicating that the electronic transitions have minimal charge-transfer character. osti.gov This is typical for the symmetric, propeller-like structure of triarylamines where a significant dipole moment change upon excitation is not expected.

Table 1: Typical Electronic Transitions for Triarylamine Derivatives

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)Orbital Origin
π → π280 - 3501,000 - 20,000Delocalized π-system of aromatic rings
n → π~350 - 45010 - 100Lone pair on Nitrogen to π* of aromatic rings

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular identity and elucidating the structure of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline. The compound has a molecular formula of C₂₁H₂₁N, corresponding to a precise monoisotopic mass of approximately 287.1674 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, can verify this accurate mass, confirming the elemental composition.

Under electron ionization (EI) conditions, the molecule undergoes fragmentation, providing valuable structural information. The molecular ion peak (M⁺˙) at m/z 287 is expected to be prominent. The fragmentation of triarylamines is often characterized by the cleavage of bonds adjacent to the central nitrogen atom. nih.gov

Key fragmentation pathways for 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline would likely include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from either the p-tolyl or the 2,4-dimethylphenyl ring results in a stable fragment ion at m/z 272 (M-15). This is often a significant peak due to the stability of the resulting cation. nih.govmdpi.com

Loss of a phenyl radical (•C₆H₅): Scission of the N-phenyl bond would lead to a fragment at m/z 210 (M-77).

Loss of a tolyl radical (•C₇H₇): Cleavage of the N-tolyl bond would produce a fragment at m/z 196 (M-91).

α-Cleavage: A characteristic fragmentation for amines involves cleavage of the C-N bond. youtube.com For instance, the loss of the dimethylphenyl group could lead to the formation of a diphenylamine-like cation.

The relative abundance of these fragment ions provides a fingerprint for the molecule's structure, allowing for its unambiguous identification. chemguide.co.ukyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline

m/z ValueProposed Fragment IonFormula of LossFragmentation Pathway
287[C₂₁H₂₁N]⁺˙-Molecular Ion (M⁺˙)
272[C₂₀H₁₈N]⁺•CH₃Loss of a methyl radical
210[C₁₅H₁₄N]⁺•C₆H₅Loss of a phenyl radical
196[C₁₄H₁₂N]⁺•C₇H₇Loss of a p-tolyl radical
182[C₁₃H₁₂N]⁺•C₈H₉Loss of a dimethylphenyl radical
91[C₇H₇]⁺•C₁₄H₁₄NTolyl cation (Tropylium ion)

X-ray Diffraction (XRD) Analysis for Crystalline and Thin-Film Structures

Single crystal X-ray diffraction (SCXRD) provides definitive information on the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular packing in the solid state. Although a specific crystal structure for 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is not publicly available, analysis of related triarylamine derivatives allows for a detailed prediction of its structural characteristics. nih.goviaea.org

Triarylamines typically adopt a non-planar, propeller-like conformation due to steric hindrance between the aryl rings. The central nitrogen atom is expected to have a trigonal pyramidal geometry. The three N-C bonds are directed towards the vertices of the pyramid, and the three aryl rings are twisted out of the plane defined by the nitrogen and its bonded carbons. This twisting minimizes steric repulsion while maintaining significant electronic conjugation.

Table 3: Expected Molecular Geometry Parameters from Single Crystal XRD

ParameterExpected Value/RangeDescription
C-N-C Bond Angle116-120°Angle between the three aryl rings around the central nitrogen.
Aryl Ring Torsion Angle30-50°Dihedral angle of the phenyl rings relative to the C-N-C plane.
N-C Bond Length1.40 - 1.45 ÅLength of the bond between nitrogen and the aromatic carbon.
C-H···π Interactions2.5 - 3.0 ÅDistance between a hydrogen atom and the centroid of a π-system.

For applications in organic electronics, 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline would be deposited as a thin film. Thin-film X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are essential techniques to characterize the structure and morphology of these films. openaccesspub.orgrsc.org These properties are critical as they directly influence charge transport and device performance.

XRD analysis can distinguish between amorphous (disordered) and crystalline (ordered) films. sigmaaldrich.com Amorphous films, common for many triarylamines, show broad, diffuse scattering peaks, while crystalline films exhibit sharp Bragg diffraction peaks. The positions of these peaks can be used to identify the crystal phase (polymorphism) and determine the lattice parameters within the film. figshare.comnih.gov

The orientation of the crystallites relative to the substrate is also a key parameter. GIWAXS measurements can reveal whether the molecules adopt a preferred orientation, such as "edge-on" (π-stacking direction parallel to the substrate) or "face-on" (π-stacking direction perpendicular to the substrate). The deposition method (e.g., vacuum thermal evaporation, solution casting) and substrate conditions significantly influence the resulting film morphology, including grain size, domain orientation, and degree of crystallinity. acs.orgnih.gov

Advanced In-situ/Operando Characterization Techniques for Organic Semiconductor Films

To understand the dynamic relationship between structure and function in organic semiconductor devices, advanced in-situ and operando characterization techniques are employed. nih.govresearchgate.net These methods allow for the monitoring of material properties in real-time during film growth or under actual device operation.

In-situ Grazing Incidence X-ray Diffraction (GIXD): This technique can be used during vapor deposition or solution-coating to monitor the evolution of crystallinity and molecular orientation as the film forms. iaea.orgxray.czresearchgate.net It provides crucial insights into the nucleation and growth mechanisms, revealing how processing parameters affect the final film morphology. uni-tuebingen.deuvm.edu

Operando Spectroscopy: Techniques like operando UV-Vis or Raman spectroscopy can be applied to a device (e.g., an organic light-emitting diode or transistor) while it is functioning. researching.cn This allows for the correlation of changes in the electronic states (observed spectroscopically) with the electrical performance of the device. For a triarylamine-based material, this could involve observing the formation of radical cations under an applied voltage.

Operando X-ray Techniques: Synchrotron-based operando X-ray diffraction or absorption spectroscopy can probe changes in the crystal structure or local atomic environment of the active layer while the device is under electrical bias. cornell.edu This provides direct evidence of how charge injection and transport affect the material's structure at a molecular level.

These advanced techniques are indispensable for developing a comprehensive understanding of the structure-property-performance relationships that govern the functionality of organic semiconductor films based on materials like 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline.

Scanning Probe Microscopies (AFM, ESM, SDM) for Local Electronic and Morphological Properties

Scanning Probe Microscopy (SPM) is a family of advanced imaging techniques that measure surface properties with nanoscale resolution by scanning a physical probe across a sample. nih.govnanoqam.ca For organic semiconductor films, such as those that could be formed by 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, SPM is invaluable for correlating the film's microstructure with its electronic performance. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM)

AFM is a primary tool for investigating the surface morphology of thin films. azooptics.compressbooks.pub It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. oxinst.com A laser beam deflected off the back of the cantilever onto a photodiode measures the cantilever's vertical movements, which are then used to construct a three-dimensional topographic map of the surface. azooptics.comoxinst.com AFM can be operated in different modes, such as contact mode or tapping mode, with the latter being gentler and more suitable for soft organic films to minimize sample damage. wikipedia.orgspectraresearch.com

For a thin film of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, AFM would be crucial for quantifying key morphological parameters that directly influence device performance, such as root-mean-square (RMS) roughness, grain size, and the presence of defects like pinholes. spectraresearch.com The deposition conditions (e.g., substrate temperature, deposition rate) strongly affect these parameters. AFM analysis would enable the optimization of these conditions to achieve, for instance, smoother films with larger, more interconnected crystalline grains, which is often desirable for efficient charge transport.

Interactive Data Table: Representative AFM Morphological Data for an Analogous Triarylamine Film

Below is a representative data table illustrating how AFM results might be presented for thin films of a compound similar to 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, deposited under varying substrate temperatures.

Substrate Temperature (°C)Deposition Rate (Å/s)RMS Roughness (nm)Average Grain Size (µm)
250.51.80.2
500.51.20.5
750.50.81.1
1000.51.50.8

Electrostatic Force Microscopy (EFM)

EFM is an AFM-derived technique used to map the electrical properties of a surface. researchgate.netnanosurf.com It measures electrostatic forces between a conductive AFM tip and the sample. beilstein-journals.org Typically performed in a dual-pass mode, the first pass captures the topography, and the second pass, with the tip lifted to a constant height, measures the electrostatic force gradient while a voltage is applied to the tip. nanosurf.com This provides qualitative information on surface potential, charge distribution, and variations in dielectric permittivity. researchgate.netbeilstein-journals.org

In the context of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline films, EFM could be used to visualize the electronic landscape of the surface. It can distinguish between different components in a blend, identify charged domains or traps at grain boundaries, and probe the local work function. researchgate.net This information is vital for understanding how local electronic heterogeneity impacts charge injection and transport in an organic electronic device.

Scanning Thermal Microscopy (SThM)

While the acronym "SDM" is not standard for a common scanning probe technique, Scanning Thermal Microscopy (SThM) is a relevant and powerful method in this category. SThM maps the local thermal properties of a surface. wikipedia.orgresearchgate.net It uses a specialized thermal probe with a built-in thermometer (like a thermocouple or a resistor) to measure either the temperature distribution on an active device or the thermal conductivity of the material. wikipedia.orgresearchgate.net

For a film of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, SThM could identify "hot spots" in an operating device, indicating areas of high current density or non-radiative recombination that could be failure points. wikipedia.org Furthermore, it can map variations in thermal conductivity across the film, which can be correlated with morphology (e.g., crystalline vs. amorphous regions) and is important for managing heat dissipation in devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov

In-situ Optical and X-ray Techniques for Dynamic Processes during Film Growth or Operation

Understanding the formation of a thin film is critical to controlling its final properties. In-situ techniques, which monitor the film as it is being deposited, provide real-time insights into these dynamic processes.

In-situ Optical Ellipsometry

Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a sample surface to determine properties like film thickness and optical constants (refractive index n and extinction coefficient k). researchgate.netqd-uki.co.uk When performed in-situ during vacuum deposition, it can track film growth with sub-monolayer sensitivity. aip.orgaip.org

For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, in-situ ellipsometry would allow for precise real-time monitoring of the film thickness and growth rate. aip.org Crucially, it can also reveal changes in molecular orientation. As the molecules deposit, they may adopt a preferential orientation (e.g., standing up or lying flat on the substrate), which causes the film to be optically anisotropic. By modeling the ellipsometry data, this anisotropy can be quantified in real-time, providing immediate feedback on how process parameters influence the molecular arrangement, a key determinant of electronic properties. aip.org

In-situ X-ray Techniques

Synchrotron-based in-situ X-ray scattering is a powerful tool for probing the structural evolution of a film during its growth. aip.orgelsevierpure.com Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly suited for thin films of organic semiconductors. xenocs.comrsc.org GIWAXS provides information on the crystal structure, molecular packing, and orientation of crystalline domains within the film. xray.czresearchgate.net

By conducting GIWAXS measurements in real-time during the deposition of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, one could directly observe the onset of crystallization, the evolution of different crystal phases (polymorphs), and the development of preferential molecular orientation with respect to the substrate. xray.czresearchgate.netresearchgate.net This allows for a detailed understanding of the crystallization dynamics, revealing, for example, whether molecules initially form an amorphous layer before crystallizing or if ordered domains form from the very first monolayer. xray.cz This information is essential for engineering the desired solid-state packing structure for optimal device performance.

Interactive Data Table: Representative In-situ GIWAXS Data for an Analogous Organic Semiconductor Film

This table illustrates the type of data that could be extracted from an in-situ GIWAXS experiment, showing the evolution of key structural parameters as a function of film thickness.

Film Thickness (nm)Crystalline PhaseOut-of-Plane π-π Stacking Distance (Å)Degree of Crystalline Order (%)
2Amorphous-0
5Phase I3.6530
10Phase I3.6265
20Phase I3.6185
50Phase I -> Phase II3.5590

Computational Chemistry and Theoretical Investigations of 2,4 Dimethyl N Phenyl N P Tolyl Aniline

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations are fundamental to predicting the molecular and electronic characteristics of a compound. Methods like Density Functional Theory (DFT) are frequently employed to study triarylamine derivatives, providing a balance between computational cost and accuracy. semanticscholar.orgresearchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, this involves finding the conformation with the minimum potential energy. semanticscholar.org This is typically achieved using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-311++G(d,p). semanticscholar.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Triarylamine Core (Illustrative) This table presents typical values for triarylamine structures based on computational studies of related compounds. Specific values for 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline would require dedicated calculation.

ParameterTypical Value RangeSignificance
C-N Bond Length1.40 - 1.44 ÅIndicates the strength of the bond between the central nitrogen and the aromatic rings.
C-N-C Bond Angle116° - 120°Determines the planarity around the central nitrogen atom.
Phenyl Ring Dihedral Angles30° - 50°Defines the propeller-like twist of the aromatic rings, influencing electronic properties and crystal packing.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and reactivity. semanticscholar.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive and that charge transfer can easily occur within the molecule. nih.gov

For triarylamine derivatives, the HOMO is typically localized on the electron-rich central nitrogen atom and the π-systems of the attached phenyl rings, reflecting its electron-donating character. The LUMO's location can vary depending on the substituents on the rings. The presence of electron-donating methyl groups on the phenyl rings of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline would be expected to raise the HOMO energy level compared to unsubstituted triphenylamine. researchgate.net

Table 2: Illustrative Frontier Orbital Data for Substituted Anilines Data is based on trends observed in related aniline (B41778) compounds to illustrate the concepts. researchgate.netresearchgate.net

ParameterAnilinep-methylaniline (p-toluidine)
EHOMO (eV)-5.77-5.45
ELUMO (eV)-0.21-0.15
Energy Gap (ΔE) (eV)5.565.30

Global reactivity descriptors such as Ionization Potential (IP) and Electron Affinity (EA) can be predicted from the energies of the frontier orbitals. According to Koopman's theorem, these values can be approximated as:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO researchgate.net

IP represents the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. A lower IP indicates a better electron-donating ability, while a higher EA suggests a better electron-accepting capacity. For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, the electron-donating methyl groups are expected to result in a relatively low ionization potential, characteristic of electron-rich triarylamine compounds used in optoelectronic applications. sci-hub.senih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral potential. nih.gov

For a triarylamine like 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, the MEP map would likely show a region of strong negative potential (red) around the central nitrogen atom due to its lone pair of electrons. researchgate.net This indicates that the nitrogen is a primary site for interaction with electrophiles. The π-electron clouds of the aromatic rings would also exhibit negative potential above and below the plane of the rings, making them susceptible to electrophilic aromatic substitution. The hydrogen atoms of the methyl groups would show regions of positive potential (blue).

Theoretical Studies on Charge Distribution and Transfer Characteristics

Understanding how charge is distributed and transferred within a molecule is essential for explaining its reactivity and electronic properties.

Natural Bond Orbital (NBO) analysis provides a detailed quantitative picture of the electron density distribution by calculating the charge on each atom. researchgate.net This method helps to understand intramolecular charge transfer, hyperconjugation, and delocalization of electrons.

In 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, NBO analysis would be expected to show a significant negative charge on the central nitrogen atom, confirming its basicity and nucleophilic character. The carbon atoms directly bonded to the nitrogen would likely carry a positive charge. The electron-donating methyl groups would influence the charge distribution on their respective aromatic rings, increasing the electron density, particularly at the ortho and para positions relative to the methyl group. These charge distributions are critical for understanding the molecule's dipole moment and how it interacts with other molecules.

Examination of Substituent Effects on Electronic Parameters and Conjugation

The electronic properties of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline are significantly influenced by the various substituent groups attached to the core aniline structure. Computational studies on aniline derivatives reveal that the nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter charge distribution, molecular geometry, and reactivity. journaleras.com In the case of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, the key substituents are the methyl groups at the 2 and 4 positions of the aniline ring, and the phenyl and p-tolyl groups attached to the nitrogen atom.

All of these groups are generally considered to be electron-donating in nature. The methyl groups on the phenyl ring increase the electron density of the ring through inductive and hyperconjugation effects. Similarly, the phenyl and p-tolyl groups on the central nitrogen atom contribute to the electronic structure. The p-tolyl group, with its additional methyl substituent, provides a slightly stronger electron-donating effect than the unsubstituted phenyl group.

These collective electron-donating effects have several important consequences for the molecule's electronic parameters. They increase the electron density on the central nitrogen atom, which in turn affects its basicity and nucleophilicity. This enhanced electron density can also influence the ionization potential of the molecule. Furthermore, the orientation of the phenyl and p-tolyl rings relative to the nitrogen's lone pair of electrons dictates the extent of π-conjugation. rsc.org Computational models can precisely calculate the dihedral angles between these rings to predict the degree of delocalization of the nitrogen's lone pair into the aromatic systems. This delocalization is critical for stabilizing the molecule and its potential charged intermediates, such as radical cations formed during redox processes. nih.gov

Table 1: Expected Substituent Effects on Electronic Parameters
Substituent GroupPositionExpected Electronic EffectImpact on Key Parameters
Methyl (-CH₃)C-2 and C-4 of aniline ringElectron-donating (Inductive/+I, Hyperconjugation)Increases electron density of the aniline ring.
Phenyl (-C₆H₅)Nitrogen atomElectron-donating (Resonance/+R), Electron-withdrawing (Inductive/-I)Allows for π-conjugation with the nitrogen lone pair.
p-Tolyl (-C₆H₄-CH₃)Nitrogen atomStronger electron-donating effect than phenylEnhances π-conjugation and further increases electron density on the nitrogen.

Simulation of Spectroscopic Properties from Theoretical Models (e.g., UV-Vis Spectra, Vibrational Frequencies)

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules like 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, providing insights that complement experimental data. sphinxsai.com

Vibrational Frequencies: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. asianpubs.org For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, these simulations would identify characteristic vibrational modes. Key expected frequencies include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com

Aliphatic C-H Stretching: Arising from the methyl groups, expected in the 2950-2850 cm⁻¹ range.

C-N Stretching: Vibrations for aromatic amines are typically found in the 1350-1250 cm⁻¹ region.

Aromatic C=C Stretching: These appear in the 1600-1450 cm⁻¹ range, characteristic of the phenyl and tolyl rings. sphinxsai.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic rings and methyl groups occur at lower frequencies.

Theoretical calculations provide a detailed assignment for each vibrational mode, which is invaluable for interpreting experimental FT-IR spectra. scielo.org.za

Table 2: Predicted Vibrational Frequencies from Theoretical Models
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100 - 3000Phenyl and Tolyl Rings
Aliphatic C-H Stretch2950 - 2850Methyl Groups
Aromatic C=C Stretch1600 - 1450Phenyl and Tolyl Rings
C-N Stretch1350 - 1250Tertiary Aromatic Amine

UV-Vis Spectra: The electronic absorption properties can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For a conjugated system like 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, the primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital distributed across the aromatic rings and the nitrogen atom. TD-DFT calculations also provide the oscillator strength for each transition, which is proportional to the intensity of the absorption band. scielo.org.za

Table 3: Hypothetical TD-DFT Simulation of Electronic Transitions
TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary Character
S₀ → S₁~300-350~0.2-0.4π → π
S₀ → S₂~250-280~0.1-0.3π → π

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions involving complex organic molecules. For 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, theoretical studies can map out potential energy surfaces for various transformations, identify transition states, and calculate activation energies, thereby providing a detailed picture of the reaction pathways. mdpi.com

These studies can elucidate mechanisms for reactions such as electrophilic aromatic substitution, oxidation, or thermal decomposition. nih.gov By modeling the interaction of the aniline derivative with various reactants, it is possible to predict reaction regioselectivity and stereoselectivity. For instance, in an electrophilic substitution reaction, calculations of molecular electrostatic potential can identify the most nucleophilic sites on the aromatic rings, predicting where an incoming electrophile is most likely to attack.

The redox behavior of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is of significant interest, particularly the processes involving electron transfer from the electron-rich tertiary amine. Computational modeling can provide profound insights into the pathways of these electron transfer events. The one-electron oxidation of N,N-disubstituted anilines, such as the structurally related N,N-dimethyl-p-toluidine, is known to generate a radical cation. nih.govresearchgate.net

Using DFT methods, the process of this one-electron oxidation can be modeled to:

Determine the Oxidation Potential: Calculations can predict the standard redox potential associated with the formation of the radical cation.

Characterize the Radical Cation: The geometry of the resulting radical cation can be optimized. Typically, the geometry around the nitrogen atom flattens from a trigonal pyramidal shape towards a more planar configuration to maximize the delocalization of the unpaired electron.

Map the Spin Density: A key output of these calculations is the spin density distribution, which shows how the unpaired electron is delocalized across the molecule. For the radical cation of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, it is expected that significant spin density would reside not only on the nitrogen atom but would also be delocalized onto the ortho and para positions of the attached phenyl and p-tolyl rings. nih.gov This delocalization is a critical factor in the stability of the radical cation intermediate.

These computational investigations are crucial for understanding the initial steps in many oxidative reactions and electrochemical processes, providing a molecular-level picture of how electron transfer is initiated and how the resulting intermediates are stabilized. mdpi.comnih.gov

Table 4: Computational Investigation of the One-Electron Oxidation Process
Computational GoalTheoretical MethodExpected Outcome/Insight
Geometry OptimizationDFT (e.g., B3LYP)Provides the stable structures of the neutral molecule and its radical cation.
Redox Potential CalculationDFT with a continuum solvation model (e.g., PCM)Predicts the ease of oxidation in a specific solvent.
Spin Density AnalysisDFT (Unrestricted)Maps the distribution of the unpaired electron in the radical cation, revealing delocalization pathways.

Applications and Emerging Research Directions for 2,4 Dimethyl N Phenyl N P Tolyl Aniline Derivatives in Organic Electronics and Materials Science

Role as Hole Transporting Materials (HTMs) in Organic Semiconductors

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In a typical multilayer OLED, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking electrons from passing to the anode. This confinement of charge carriers in the emissive layer enhances the device's efficiency. Similarly, in OFETs, the HTM acts as the active semiconductor layer through which charge modulation and transport occur between the source and drain electrodes.

While numerous triarylamine-based small molecules and polymers are successfully used in these roles, there is no specific data in the reviewed literature detailing the integration and performance of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline in OLED or OFET devices. Performance characteristics such as current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE) for OLEDs, or charge carrier mobility (cm²/Vs) and on/off ratios for OFETs have not been reported for this specific compound.

Investigation of Charge Carrier Dynamics and Transport Mechanisms in Thin Films

The charge carrier dynamics in thin films of HTMs are critical to device performance. These dynamics are typically investigated using techniques like time-of-flight (ToF) photoconductivity, space-charge-limited current (SCLC) measurements, and transient photovoltage/photocurrent analyses. These studies elucidate the mechanisms of charge transport, which can be hopping-based between localized states, and are influenced by the material's molecular packing, film morphology, and energetic disorder.

A search for investigations into the charge carrier dynamics and transport mechanisms specifically within thin films of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline yielded no specific results. Therefore, parameters such as its ionization potential, electron affinity, hole mobility as a function of electric field and temperature, and the degree of energetic disorder are not documented.

Design and Synthesis of Polymeric Triarylamine Derivatives for Enhanced Film Properties

Polymerizing small molecule HTMs like triarylamines can lead to materials with improved morphological stability, better film-forming properties, and higher glass transition temperatures (Tg), which are crucial for the longevity and durability of organic electronic devices.

However, research detailing the specific design and synthesis of polymers derived directly from the 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline monomer is absent from the literature. The following subsections are discussed in a general context due to this lack of specific information.

Condensation Polymerization and Block Copolymer Synthesis

Condensation polymerization is a common method for synthesizing polytriarylamines, often involving coupling reactions like Suzuki, Buchwald-Hartwig, or Yamamoto polymerization, where monomers are linked together with the elimination of a small molecule. Block copolymers, which contain distinct blocks of different polymer chains, can also be synthesized to combine desirable properties, such as charge transport and mechanical flexibility, into a single material.

No studies were found that describe the use of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline as a monomer in condensation polymerization or for the synthesis of block copolymers.

Influence of Polymer Architecture on Charge Transport and Thermal Stability

The architecture of a polymer—including its molecular weight, polydispersity, linearity versus branching, and the nature of its constituent monomers—profoundly impacts its final properties. For charge transport polymers, factors like the degree of π-conjugation along the backbone and the intermolecular packing in the solid state are critical for achieving high mobility. Thermal stability, often assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is also a key consideration for device operation and lifetime.

Without specific examples of polymers derived from 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, it is not possible to discuss the influence of their architecture on charge transport and thermal properties.

Exploration in Photorefractive Applications

Photorefractive materials are materials in which the refractive index changes in response to non-uniform illumination. This effect requires a material to possess both photoconductivity and an electro-optic response. Triarylamine-based materials can be key components in photorefractive polymer composites, typically serving as the hole-transporting agent.

A review of the literature found no studies exploring the use of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline or its derivatives in photorefractive applications. Consequently, there is no data on its contribution to photorefractive performance metrics such as two-beam coupling gain, diffraction efficiency, or response time.

Advanced Functional Material Development

The development of advanced functional materials is a cornerstone of modern materials science, with a continuous demand for novel compounds that exhibit tunable electronic and physical properties. Triarylamine derivatives have emerged as a versatile class of molecules in this field, primarily due to their redox activity, hole-transporting capabilities, and photophysical properties. These characteristics are intrinsic to their molecular structure, which consists of a central nitrogen atom bonded to three aromatic rings. The ability to modify these aromatic rings with various substituents allows for the fine-tuning of the material's properties to suit specific applications.

Optoelectronic devices, which source, detect, and control light, are fundamental to modern technology, with applications ranging from telecommunications to renewable energy. universitywafer.com The performance of these devices is heavily reliant on the properties of the semiconductor materials used in their construction. Organic semiconductors, particularly those based on triarylamine structures, have garnered considerable attention as alternatives to traditional inorganic materials due to their potential for low-cost fabrication, mechanical flexibility, and tunable properties.

Triarylamine derivatives are widely utilized as hole transport materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their highest occupied molecular orbital (HOMO) energy levels can be readily tuned to facilitate efficient injection and transport of holes. For instance, N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), a well-known triarylamine, is frequently used as a hole transport material in OLEDs due to its suitable HOMO level of 5.5 eV and a wide energy bandgap of approximately 3.2 eV. ossila.com

Furthermore, the inherent fluorescence of some triarylamine derivatives makes them suitable for use as emitting materials in OLEDs. ontosight.ai The introduction of different substituents on the aryl rings can alter the emission color and quantum efficiency. Research into novel triarylamine-based materials continues to focus on improving device efficiency, stability, and color purity. Two novel triphenylamine-based derivatives with dimethylamino substituents, NTPPA and NTPB, have been prepared and investigated for their optical and electrochromic behaviors, showing promise for use in electrochromic devices. ntu.edu.tw

Below is a data table summarizing the optoelectronic properties of selected triarylamine derivatives, which could be considered representative of the potential performance of functionalized 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline derivatives.

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Application
TPD5.52.33.2Hole Transport Layer in OLEDs ossila.com
NTPPA---Electrochromic Devices ntu.edu.tw
NTPB---Electrochromic Devices ntu.edu.tw

Data for NTPPA and NTPB bandgaps were not explicitly provided in the search results.

The ability of triarylamines to undergo reversible oxidation and reduction (redox) processes makes them highly suitable for applications in sensors and catalysis. rsc.org The oxidation of a triarylamine leads to the formation of a stable radical cation, often accompanied by a distinct color change, which is the basis for their use in electrochromic devices and redox indicators. rsc.org

In the field of sensing, the change in the optical or electronic properties of a triarylamine derivative upon interaction with an analyte can be used for detection. For example, the redox state of a triarylamine can be influenced by the presence of oxidizing or reducing agents, leading to a measurable signal.

In catalysis, triarylamines can act as electron donors in photoredox catalysis. rsc.org Upon photoexcitation, they can transfer an electron to a substrate, initiating a chemical reaction. The resulting triarylamine radical cation can then be reduced back to its neutral state to complete the catalytic cycle. This approach has been utilized in a variety of organic transformations. For instance, N,N'-diaryldihydrophenazines, which contain triarylamine-like structures, have been successfully employed as photocatalysts in C-N cross-coupling reactions. researchgate.net

The electrochemical properties of several redox-active triphenylamine-based materials are summarized in the table below. These values are critical for their application in redox-based technologies.

CompoundOxidation Potential (V vs. Fc/Fc+)Key FeaturesApplication
TPA-Reversible oxidationRedox mediator, Photocatalyst rsc.org
TPPA-Multiple reversible oxidation statesElectrochromic material rsc.org
TPB-Multiple reversible oxidation statesElectrochromic material rsc.org
BDATPA-Multiple reversible oxidation statesElectrochromic material rsc.org

Specific oxidation potential values for all compounds were not available in the provided search results.

Conclusion and Future Perspectives

Summary of Current Academic Research Status on "2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline" and Related Triarylamines

Academic research directly focused on 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is notably limited in publicly accessible literature. The compound is commercially available, indicating its use in research and development, likely as a building block or a component in proprietary formulations. However, dedicated studies detailing its synthesis, characterization, and performance in electronic devices are not extensively reported.

Despite the scarcity of specific data for this compound, a significant body of research on closely related triarylamines provides a strong basis for understanding its potential properties and applications. Triarylamines are widely recognized for their excellent hole-transporting capabilities, which stem from the nitrogen atom's lone pair of electrons and the delocalization of charge across the aromatic rings. The general structure of these molecules allows for a high degree of tunability through synthetic modification.

The introduction of methyl groups, as seen in 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, is a common strategy in the design of HTMs. These alkyl substituents are known to influence several key properties:

Solubility: Methyl groups generally enhance the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

Morphology: The non-planar, propeller-like structure of triarylamines, further influenced by the position of substituents, helps in the formation of stable amorphous films. This amorphous nature is beneficial as it leads to isotropic charge transport and prevents crystallization, which can be detrimental to device performance and longevity.

Electronic Properties: The electron-donating nature of methyl groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This is a critical factor for ensuring efficient charge injection and extraction at the interfaces with other layers in an electronic device.

Research on analogous methyl-substituted triarylamines has demonstrated their successful application as HTMs in OLEDs and perovskite solar cells. For instance, compounds like N,N'-di(p-tolyl)-N,N'-diphenylbenzidine (TPD) and its derivatives have been extensively studied and have shown high hole mobilities. It is therefore reasonable to infer that 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline would exhibit comparable hole-transporting properties.

Below is a table summarizing typical properties of well-researched triarylamine-based HTMs that are structurally similar to 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, which helps to contextualize its expected performance.

PropertyTypical Value for Triarylamine HTMsSignificance in Organic Electronics
Hole Mobility (μh) 10⁻⁵ to 10⁻² cm² V⁻¹ s⁻¹Determines the efficiency of charge transport.
Glass Transition Temperature (Tg) 60 to 150 °CIndicates the thermal stability of the amorphous state.
HOMO Energy Level -5.0 to -5.5 eVNeeds to be well-aligned with the anode or adjacent layer for efficient hole injection.
LUMO Energy Level -2.0 to -2.5 eVA higher LUMO level helps in blocking electrons from reaching the anode.

Identification of Key Research Gaps and Challenges

The primary research gap concerning 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline is the lack of fundamental characterization and device performance data in peer-reviewed literature. This absence makes it difficult to ascertain its specific advantages or disadvantages compared to other established HTMs.

More broadly, the field of triarylamine-based HTMs faces several persistent challenges:

Intrinsic Conductivity: Many triarylamines exhibit relatively low intrinsic conductivity. To achieve high performance in devices, they often require chemical doping, for example with lithium salts like Li-TFSI. However, these dopants can be hygroscopic and can migrate within the device, leading to degradation and reduced operational stability. atomfair.com

Long-Term Stability: The operational lifetime of organic electronic devices is often limited by the chemical and morphological stability of the organic layers. Triarylamines can be susceptible to oxidation, and their amorphous films can undergo crystallization over time, especially under thermal stress.

Cost-Effective Synthesis: While many triarylamines can be synthesized through well-established methods like the Buchwald-Hartwig or Ullmann coupling reactions, the cost of catalysts (e.g., palladium) and purification can be a barrier to large-scale commercialization.

Future Avenues for Synthetic Innovation and Material Design

Future research on 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline and related compounds should initially focus on a comprehensive characterization of its fundamental properties. Beyond this, several avenues for synthetic innovation and material design can be explored:

Dopant-Free HTMs: A major goal is the development of HTMs with sufficiently high intrinsic mobility and conductivity to eliminate the need for chemical dopants. This could be achieved by designing molecules with stronger intermolecular electronic coupling.

Enhanced Stability: Future synthetic efforts could focus on incorporating moieties that enhance the thermal and electrochemical stability of the triarylamine core. This might involve introducing bulky substituents to prevent molecular aggregation or incorporating more robust aromatic systems.

Multifunctional Materials: There is growing interest in developing materials that combine multiple functionalities in a single molecule. For instance, designing a triarylamine that also possesses emissive properties could simplify the architecture of OLED devices.

Novel Synthetic Routes: The development of more sustainable and cost-effective synthetic methods, for example, using earth-abundant metal catalysts or catalyst-free reactions, would be highly beneficial for the commercial viability of new triarylamine-based materials.

Potential Impact on Advancements in Organic Electronics and Functional Materials

Should dedicated research reveal that 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline possesses superior properties, such as a unique combination of high mobility, appropriate energy levels, and excellent stability, it could have a significant impact on the field. The specific substitution pattern of this molecule might offer a subtle yet crucial advantage in terms of film morphology or interfacial energetics.

More broadly, continued innovation in the design of triarylamine-based materials is pivotal for the advancement of organic electronics. The development of next-generation HTMs that overcome the current limitations of stability and conductivity is essential for:

Improving the efficiency and lifespan of OLED displays , making them more competitive with existing technologies.

Enhancing the power conversion efficiency and long-term stability of perovskite and organic solar cells , which is crucial for their widespread adoption as a renewable energy source.

Enabling the development of novel electronic devices , such as flexible sensors and wearable electronics, where the processability and mechanical properties of organic materials are key advantages.

Q & A

Q. What are the key synthetic routes for 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, a modified Ullmann approach using copper catalysts and aryl halides (e.g., 4-bromotoluene) with substituted anilines yields the target product. Optimization involves:

  • Catalyst selection : Copper(I) iodide or palladium complexes (e.g., Pd(OAc)₂) improve coupling efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates .
  • Purification : Column chromatography (hexane:ethyl acetate = 4:1) effectively isolates the product .

Q. How is the structure of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline validated experimentally?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify methyl, aryl, and amine proton environments. For example, methyl groups at positions 2 and 4 appear as singlets at δ 2.2–2.4 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 361.1798 for derivatives) .
  • X-ray crystallography : Resolves spatial arrangement and confirms steric effects from substituents .

Q. What are the primary applications of this compound in materials science?

It serves as a hole-transport material (HTM) in organic electronics due to its electron-rich aromatic system. Key applications include:

  • OLEDs : Derivatives like TPA-AN exhibit high fluorescence quantum yields (46–51%) with emission peaks at 474–488 nm .
  • Photodetectors : Its extended conjugation enhances charge transport in UV-sensitive devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Conflicts in NMR or IR data often arise from conformational isomerism or solvent effects. Strategies include:

  • DFT calculations : Compare experimental spectra with theoretical predictions for dominant conformers (e.g., using B3LYP/6-311++G(d,p)) .
  • Variable-temperature NMR : Identifies dynamic equilibria between rotamers .
  • Cryogenic matrix isolation : Traps isolated molecules to study intrinsic vibrational modes .

Q. What methodologies are effective for isolating and characterizing stereoisomers of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline derivatives?

Isomeric separation requires:

  • HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases and hexane/isopropanol eluents .
  • Crystallographic differentiation : X-ray analysis distinguishes E/Z isomers via bond angles and torsion parameters .
  • Dynamic NMR : Detects slow interconversion between isomers in solution .

Q. How does substituent position (e.g., methyl vs. nitro groups) influence the compound’s electronic properties?

Electron-donating groups (e.g., methyl) enhance hole mobility, while electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps. Methods to assess this include:

  • Cyclic voltammetry : Measures oxidation potentials (e.g., methyl derivatives show EoxE_{\text{ox}} ≈ 0.8 V vs. SCE) .
  • UV-Vis spectroscopy : Correlates substituent effects with absorption maxima shifts (e.g., nitro groups red-shift λ_max by 20–30 nm) .

Q. What strategies mitigate degradation of 2,4-Dimethyl-N-phenyl-N-(p-tolyl)aniline under operational conditions in optoelectronic devices?

Stability improvements focus on:

  • Encapsulation : Inert atmospheres (e.g., N₂) prevent oxidation during device fabrication .
  • Additive engineering : Antioxidants like butylated hydroxytoluene (BHT) suppress radical-mediated degradation .
  • Thermal analysis : TGA identifies decomposition thresholds (>250°C for most derivatives), guiding temperature limits .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

  • DFT-based mechanistic studies : Map transition states for C–N bond formation using Gaussian or ORCA software .
  • Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., toluene vs. DMF) .
  • Hammett plots : Quantify substituent effects on reaction rates for meta/para derivatives .

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